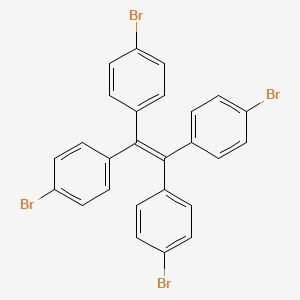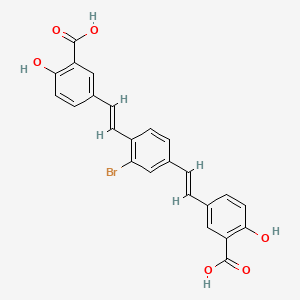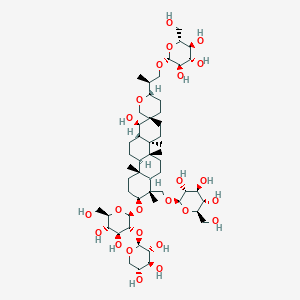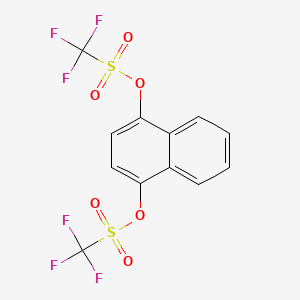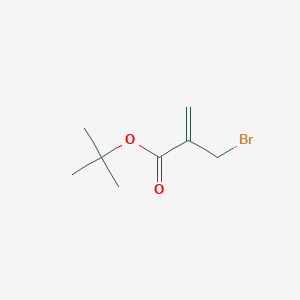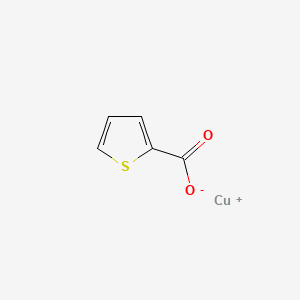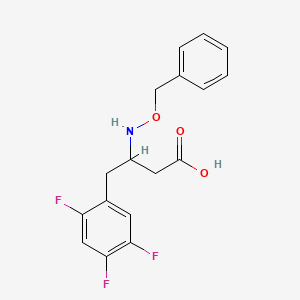
(R)-(+)-1,2-Epoxybutane
Overview
Description
-(R)-(+)-1,2-Epoxybutane, also known as (+)-1,2-epoxybutane, is an organic compound belonging to the family of epoxides. It is a volatile liquid at room temperature and is used in a variety of scientific and industrial applications. It is a chiral molecule, meaning that it has two mirror-image forms, and is commonly used in stereoselective synthesis. In addition, it is a versatile reagent in organic synthesis, and is used in the production of a variety of compounds.
Scientific Research Applications
Biocatalytic Production of Chiral Epoxides :
- Nocardioides sp. strain JS614 has demonstrated the ability to transform alkenes like 1-butene into corresponding epoxyalkanes, including (R)-(+)-1,2-Epoxybutane, through stereoselective monooxygenase-mediated alkene epoxidation. This biocatalytic process is significant for producing enantiopure epoxides, valuable intermediates in synthesizing optically pure biologically active fine chemicals (Owens, Karceski, & Mattes, 2009).
Stereochemical Investigations :
- Research has been conducted on the stereospecific formation of 1,2-epoxybutane by various alkene-utilizing bacteria. This work is pivotal in understanding the stereochemical aspects of microbial epoxide formation, including the synthesis of (R)-(+)-1,2-Epoxybutane (Habets-Crützen et al., 1985).
Chemical Synthesis and Catalysis :
- (R)-(+)-1,2-Epoxybutane has been studied in the context of dehydrative epoxidation, a novel reaction producing epoxides from vicinal diols using basic catalysts like Cs/SiO2. Such reactions are crucial for understanding and improving chemical synthesis methods of epoxides (Kim et al., 2015).
Photopolymerization Studies :
- The compound has been explored in studies involving the photopolymerization of epoxyalkanes, like 1,2-epoxypropane and 1,2-epoxybutane, by arenediazonium salts. This is relevant in polymer science, where understanding the polymerization processes of such compounds is essential (Bal, Cox, Kemp, & Moira, 1980).
Isomerization Reactions :
- Investigations have been made into the isomerization of 1,2-epoxybutane over various zeolites and catalysts. This area of study contributes to the broader understanding of catalytic processes and isomerization reactions in organic chemistry (Matsumoto, Nitta, & Aomura, 1974).
Mechanistic Studies in Organic Chemistry :
- The reaction mechanism of alkene epoxidation with certain microorganisms, leading to the production of (R)-(+)-1,2-Epoxybutane, has been explored. These studies provide insights into the mechanisms underlying microbial alkene epoxidation (Ono & Okura, 1990).
Chiral Synthesis and Ring-Opening Reactions :
- Research on chiral synthesis via organoboranes and enantioselective ring opening of meso-epoxides also involves 1,2-epoxybutane. These studies are essential for developing methods to synthesize optically active compounds (Srebnik, Joshi, & Brown, 1989).
Investigations of Physical Properties :
- The microwave spectrum and internal rotation of cis 2,3-epoxybutane have been investigated, contributing to the broader understanding of the physical properties of epoxides like (R)-(+)-1,2-Epoxybutane (Sage, 1961).
Mechanism of Action
Target of Action
As an epoxide, it is likely to interact with various biological macromolecules, such as proteins and nucleic acids, due to its highly reactive three-membered ring structure .
Mode of Action
The mode of action of ®-(+)-1,2-Epoxybutane is primarily through its ability to react with nucleophilic sites in biological molecules. The epoxide ring is highly strained and can be opened by nucleophilic attack, leading to covalent modification of proteins, nucleic acids, and other cellular components . This can disrupt normal cellular functions and lead to various downstream effects.
Biochemical Pathways
This could potentially lead to a wide range of downstream effects, including altered gene expression, disrupted protein function, and cellular toxicity .
Pharmacokinetics
Its metabolism would likely involve enzymatic epoxide ring opening, potentially by epoxide hydrolases, leading to less reactive and more easily excreted metabolites .
Result of Action
The molecular and cellular effects of ®-(+)-1,2-Epoxybutane are likely to be diverse due to its potential to react with a wide range of biological molecules. This could include covalent modification of proteins or nucleic acids, leading to altered function or damage. At the cellular level, this could result in a variety of responses, including altered cell signaling, cytotoxicity, and potentially cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-(+)-1,2-Epoxybutane. Factors such as temperature and pH could affect its reactivity and stability, while biological factors, such as the presence of specific enzymes, could influence its metabolism and therefore its bioavailability and toxicity .
properties
IUPAC Name |
(2R)-2-ethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBACIKXCRWGCBB-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315532 | |
| Record name | (2R)-2-Ethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3760-95-0 | |
| Record name | (2R)-2-Ethyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Ethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-ethyl-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details


















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

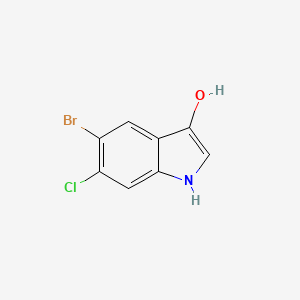
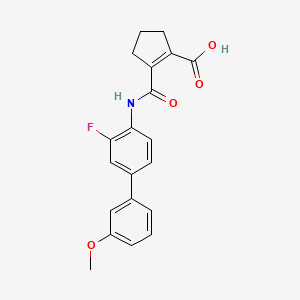
![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1631142.png)
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B1631154.png)
